molecular formula C18H14BrNO B5879921 N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide

N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide

Cat. No.: B5879921
M. Wt: 340.2 g/mol
InChI Key: PMAXLXLKRWIBNP-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C18H14BrNO It is a derivative of naphthalene, substituted with a bromo group and a methyl group on the phenyl ring, and a carboxamide group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with naphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction Reactions: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide
  • N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Comparison and Uniqueness

Compared to similar compounds, N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of the bromo and methyl groups on the phenyl ring also contributes to its distinct properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-12-6-9-17(16(19)10-12)20-18(21)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAXLXLKRWIBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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